molecular formula C26H28N2O4 B3435248 N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE

N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE

Cat. No.: B3435248
M. Wt: 432.5 g/mol
InChI Key: CFOKAVXMWWDRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to an ethyl chain, linked to a benzene ring with two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to form the amide linkage. The final step involves the coupling of this intermediate with isophthaloyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carboxamide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with biological receptors or enzymes, potentially inhibiting their activity. The carboxamide groups may form hydrogen bonds with target molecules, enhancing binding affinity. The overall effect depends on the specific application and target pathway.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but with a naphthalene core instead of a benzene ring.

    N,N’-bis(4-methoxyphenyl)benzene-1,4-dicarboxamide: Similar but with different positions of the carboxamide groups.

Uniqueness

N1N3-BIS[2-(4-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-N,3-N-bis[2-(4-methoxyphenyl)ethyl]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-31-23-10-6-19(7-11-23)14-16-27-25(29)21-4-3-5-22(18-21)26(30)28-17-15-20-8-12-24(32-2)13-9-20/h3-13,18H,14-17H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOKAVXMWWDRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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